5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-Benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common approach starts with the preparation of the core tricyclic structure through a series of cyclization reactions. Key steps include:
Formation of the Tricyclic Core: This can be achieved through a tandem cyclization reaction involving a precursor such as levulinic acid and o-aminobenzyl alcohols, using triethylamine as a base in toluene at room temperature.
Functional Group Introduction:
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced at specific sites, such as the carbonyl group, to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple functional groups makes it a versatile tool for modifying biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional diversity.
Mechanism of Action
The mechanism by which 5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 7-Oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
Compared to similar compounds, 5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its unique combination of functional groups and its tricyclic structure. This makes it particularly versatile for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C26H26N2O3S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H26N2O3S2/c1-16(2)21-13-20-22(14-31-21)33-24-23(20)25(29)28(18-9-11-19(30-3)12-10-18)26(27-24)32-15-17-7-5-4-6-8-17/h4-12,16,21H,13-15H2,1-3H3 |
InChI Key |
CPMCJMHDYWNGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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